(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid is an Fmoc-protected amino acid derivative widely used in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for amines, enabling controlled solid-phase peptide assembly. The naphthalen-1-yl substituent introduces aromatic bulk, influencing steric interactions and π-stacking capabilities in peptide structures. This compound’s applications span medicinal chemistry, biochemistry, and materials science .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO4/c30-27(31)16-26(24-15-7-9-18-8-1-2-10-19(18)24)29-28(32)33-17-25-22-13-5-3-11-20(22)21-12-4-6-14-23(21)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHVLHLQDDNYKX-SANMLTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701141078 | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-naphthalenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701141078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507472-10-8 | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-naphthalenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=507472-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-naphthalenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701141078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid, commonly referred to as Fmoc-naphthylalanine, is a complex organic compound notable for its potential biological activities. This compound features a fluorene moiety, which enhances its lipophilicity and influences its interaction with biological targets. The combination of the fluorenyl group and the naphthalene structure positions this compound as a significant candidate for research in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The chemical structure of Fmoc-naphthylalanine can be represented as follows:
This compound includes several functional groups that contribute to its biological activity, including:
- Fluorenylmethoxycarbonyl (Fmoc) : Commonly used in peptide synthesis, providing stability and protection to the amino group.
- Naphthalenyl group : Imparts unique electronic properties that can enhance binding interactions with biological macromolecules.
The biological activity of Fmoc-naphthylalanine is hypothesized to involve several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors involved in metabolic pathways, potentially modulating their activity.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes, which could lead to therapeutic effects in various diseases.
- Signal Transduction Modulation : By influencing signaling pathways, it may affect cellular responses associated with inflammation or cancer progression.
Biological Activity and Applications
Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The potential applications of Fmoc-naphthylalanine include:
- Drug Development : Targeting specific diseases through tailored interactions with biological systems.
- Biochemical Research : Serving as a tool to study protein interactions and enzyme mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to Fmoc-naphthylalanine:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that Fmoc derivatives can inhibit specific enzymes involved in cancer metabolism, suggesting potential for anticancer therapies. |
| Study 2 | Investigated the anti-inflammatory properties of similar compounds, revealing significant reductions in inflammatory markers in vitro. |
| Study 3 | Explored the binding affinity of Fmoc derivatives to various receptors, showing promising results for drug design targeting neurological disorders. |
Synthesis and Stability
The synthesis of this compound typically involves:
- Protection of Amino Groups : Using the Fmoc group to protect the amino functionality during synthesis.
- Coupling Reactions : Employing standard peptide coupling methods to attach the naphthalene moiety.
- Purification : Utilizing techniques such as chromatography to isolate the final product.
The stability of this compound is enhanced by the presence of the Fmoc group, which protects against hydrolysis under physiological conditions.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid is in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is widely used as a protecting group for amino acids in solid-phase peptide synthesis (SPPS). This compound serves as a building block, allowing for the assembly of complex peptides with specific functionalities.
Drug Development
The compound has been investigated for its potential role in drug development, particularly in creating peptide-based therapeutics. Its structure allows for modifications that can enhance bioactivity and selectivity against specific biological targets. For instance, studies have shown that derivatives of this compound can exhibit improved binding affinities to certain receptors, which is crucial in the design of new drugs.
Biological Studies
Research has also focused on the biological activity of this compound and its derivatives. Preliminary studies indicate that it may possess anti-inflammatory properties and could be explored for therapeutic applications in treating conditions like arthritis or inflammatory bowel disease.
Material Science
Beyond biological applications, this compound is being studied for its potential uses in material science, particularly in creating functionalized polymers and nanomaterials that can be employed in drug delivery systems.
Case Study 1: Peptide Therapeutics
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of peptides incorporating (S)-3-amino-3-(naphthalen-2-yl)propionic acid to evaluate their efficacy against cancer cell lines. The results demonstrated enhanced cytotoxicity compared to standard treatments, highlighting its potential as a lead compound for further development.
Case Study 2: Anti-inflammatory Applications
A research group investigated the anti-inflammatory effects of Fmoc-protected amino acids, including (S)-3-amino-3-(naphthalen-2-yl)propionic acid, on human macrophages. The findings suggested significant inhibition of pro-inflammatory cytokines, indicating that this compound could be a candidate for treating chronic inflammatory diseases.
Comparison with Similar Compounds
Structural Isomers and Positional Variants
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid (FMOC-2-NAL-OH)
- Key Difference : Naphthalen-2-yl vs. naphthalen-1-yl substitution.
- Impact: The positional isomerism alters steric and electronic profiles.
- Data: Property Target Compound (Naph-1-yl) FMOC-2-NAL-OH (Naph-2-yl) Molecular Formula C₂₈H₂₃NO₄ C₂₈H₂₃NO₄ Molecular Weight 437.49 g/mol 437.49 g/mol Aromatic Interaction Moderate π-stacking Strong π-stacking
Halogen-Substituted Indole Derivatives
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid
- Key Difference : 6-Chloroindole substituent replaces naphthalene.
- Impact : The chloro group enhances electrophilicity and bioactivity. Indole’s heterocyclic structure facilitates hydrogen bonding, critical for targeting biological receptors (e.g., antiviral applications) .
Ortho-Substituted Aryl Derivatives
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid
- Key Difference : Ortho-methylphenyl (o-tolyl) group.
- Reduced aromaticity compared to naphthalene may limit π-interactions .
- Data: Property Target Compound o-Tolyl Derivative Molecular Formula C₂₈H₂₃NO₄ C₂₅H₂₃NO₄ Molecular Weight 437.49 g/mol 401.45 g/mol Steric Bulk Moderate High
Heterocyclic and Polar Derivatives
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid
- Key Difference : Thiophene ring replaces naphthalene.
- Lower hydrophobicity compared to naphthalene may improve aqueous solubility .
- Data: Property Target Compound Thiophene Derivative Molecular Formula C₂₈H₂₃NO₄ C₂₂H₁₉NO₄S Molecular Weight 437.49 g/mol 393.46 g/mol Solubility Low Moderate
Hydrophilic and Bioactive Variants
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid
- Key Difference : 3-Hydroxyphenyl group.
- Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility and enabling interactions with biological targets (e.g., enzyme active sites) .
- Data: Property Target Compound 3-Hydroxyphenyl Derivative Molecular Formula C₂₈H₂₃NO₄ C₂₄H₂₁NO₅ Molecular Weight 437.49 g/mol 403.43 g/mol Polarity Low High
Q & A
Q. What are the standard synthesis protocols for this Fmoc-protected amino acid derivative in peptide chemistry?
The compound is synthesized via Fmoc solid-phase peptide synthesis (SPPS). Key steps include:
- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group .
- Coupling : Activate the carboxyl group with coupling agents like HOBt/DIC or HATU/DIPEA at 0–25°C for 1–2 hours .
- Resin cleavage : Employ trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to release the compound from the resin .
- Purification : Apply reverse-phase HPLC with a C18 column and acetonitrile/water gradient .
Q. What safety precautions are critical when handling this compound?
Q. How should the compound be stored to maintain stability?
Store at –20°C under inert gas (argon/nitrogen) in airtight, light-protected containers. Moisture-sensitive; use desiccants .
Advanced Research Questions
Q. How can coupling efficiency be optimized to minimize racemization during synthesis?
- Temperature control : Perform couplings at 0–4°C to reduce epimerization .
- Coupling agents : Replace DIC with OxymaPure/DIC for lower racemization risk .
- Monitoring : Use the Kaiser test or LC-MS to confirm reaction completion .
- Solvent choice : Anhydrous DMF or dichloromethane improves reagent solubility .
Q. What advanced analytical techniques confirm stereochemical integrity and purity?
- HPLC : Use chiral columns (e.g., Chiralpak IA) with UV detection at 254 nm to resolve enantiomers .
- Circular Dichroism (CD) : Compare spectra with known (S)-enantiomers to confirm configuration .
- MALDI-TOF/MS : Validate molecular weight (expected [M+H]+: ~530.5 g/mol) .
Q. How can low yields during Fmoc deprotection be resolved?
- Base optimization : Test 25% piperidine in DMF or 2% DBU in DMF for stubborn Fmoc groups .
- Reaction time : Extend deprotection to 10–15 minutes if incomplete .
- Side-reaction mitigation : Add 0.1 M HOBt to suppress aspartimide formation .
Methodological Challenges & Solutions
Q. What strategies address solubility issues during purification?
- Co-solvents : Add 10% tert-butanol to improve solubility in acetonitrile/water .
- Ion-pairing agents : Use 0.1% TFA to enhance peak resolution in HPLC .
Q. How does the naphthalen-1-yl group influence reactivity compared to phenyl analogs?
- Steric effects : The bulky naphthyl group may slow coupling; extend reaction time or increase reagent equivalents .
- π-Stacking : Enhances peptide self-assembly in hydrophobic environments, useful in supramolecular studies .
Key Takeaways
- Synthesis : Prioritize SPPS with Fmoc chemistry and rigorous purification.
- Safety : Adhere to GHS protocols for acute toxicity (H302, H315) .
- Characterization : Combine HPLC, MALDI-TOF, and CD for structural validation.
- Optimization : Tailor reaction conditions to mitigate steric and solubility challenges.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
